molecular formula C21H26N4O10S B12705886 2-Pyridinecarboxylic acid, 2-(((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)amino)thioxomethyl)hydrazide CAS No. 67492-46-0

2-Pyridinecarboxylic acid, 2-(((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)amino)thioxomethyl)hydrazide

Cat. No.: B12705886
CAS No.: 67492-46-0
M. Wt: 526.5 g/mol
InChI Key: UMEYDCQZWQRTJK-BFMVXSJESA-N
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Description

2-Pyridinecarboxylic acid, 2-(((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)amino)thioxomethyl)hydrazide is a complex organic compound that combines the structural features of pyridinecarboxylic acid and glucopyranosyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 2-(((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common approach is to start with 2-pyridinecarboxylic acid, which is then reacted with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as acetone or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 2-(((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce various hydrazide derivatives.

Scientific Research Applications

2-Pyridinecarboxylic acid, 2-(((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)amino)thioxomethyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 2-(((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key enzymes involved in metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: Another derivative of pyridinecarboxylic acid with different functional groups.

    Nicotinic acid:

    Isonicotinic acid: A structural isomer of nicotinic acid with unique properties.

Uniqueness

2-Pyridinecarboxylic acid, 2-(((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)amino)thioxomethyl)hydrazide is unique due to its combination of pyridinecarboxylic acid and glucopyranosyl moieties, which confer specific chemical and biological properties not found in the similar compounds listed above .

Properties

CAS No.

67492-46-0

Molecular Formula

C21H26N4O10S

Molecular Weight

526.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(pyridine-2-carbonylamino)carbamothioylamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H26N4O10S/c1-10(26)31-9-15-16(32-11(2)27)17(33-12(3)28)18(34-13(4)29)20(35-15)23-21(36)25-24-19(30)14-7-5-6-8-22-14/h5-8,15-18,20H,9H2,1-4H3,(H,24,30)(H2,23,25,36)/t15-,16-,17+,18-,20-/m1/s1

InChI Key

UMEYDCQZWQRTJK-BFMVXSJESA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)NNC(=O)C2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NNC(=O)C2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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